molecular formula C8H13NO3 B2654338 Methyl 4-methyl-6-oxopiperidine-3-carboxylate CAS No. 1782536-27-9

Methyl 4-methyl-6-oxopiperidine-3-carboxylate

Numéro de catalogue B2654338
Numéro CAS: 1782536-27-9
Poids moléculaire: 171.196
Clé InChI: QVQLRSVTIYNAOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Methyl 4-methyl-6-oxopiperidine-3-carboxylate” is a chemical compound . It is used as a starting reagent in the synthesis of various compounds .


Synthesis Analysis

The synthesis of this compound involves the addition of benzylamine and methyl acrylate under heated reflux conditions to produce N,N-bis(β-methylacrylate)benzylamine. This is then refluxed with sodium methoxide to cyclize and produce the free 1-benzyl-3-methoxycarbonyl-4-piperidone. The final product is obtained by salting with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-6-oxopiperidine-3-carboxylate” is represented by the InChI code: 1S/C8H13NO3/c1-5-3-7(10)9-4-6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10) . The molecular weight of this compound is 171.2 .


Chemical Reactions Analysis

The compound has been used as a starting reagent in the synthesis of various compounds such as nakadomarin A, tert-butyl, picolyl, and fluorinated analogs of capromorelin .


Physical And Chemical Properties Analysis

“Methyl 4-methyl-6-oxopiperidine-3-carboxylate” is a crystalline compound . It has a melting point of 185°C (decomposition) . It is a white to pale cream powder .

Applications De Recherche Scientifique

Asymmetric Benzylation

Methyl 4-methyl-6-oxopiperidine-3-carboxylate is used in asymmetric benzylation, a significant process for preparing biologically active compounds. Wang et al. (2018) demonstrated its use in obtaining methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate using a phase-transfer catalyst, which is vital in creating chiral 3-benzylpiperidine backbones in various compounds (Wang, Zhao, Xue, & Chen, 2018).

Synthesis of 3-Azabicyclo Derivatives

Vafina et al. (2003) utilized this compound in the Michael reactions, leading to the formation of 6- and 6,8-substituted derivatives, highlighting its importance in synthesizing 3-azabicyclo[3.3.1]nonane derivatives. This research contributes to understanding the stereochemical aspects of these reactions (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).

Intermediate in Jak3 Inhibitor Synthesis

Chen Xin-zhi (2011) discussed the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating the protein tyrosine kinase Jak3 inhibitor, CP-690550. This demonstrates its role in developing novel medicinal compounds (Chen Xin-zhi, 2011).

Study of Enolic Forms

Fernández et al. (1993) synthesized and studied the enolic forms of methyl 2,6-diphenyl-1-methyl-4-oxopiperidine-3,5-dicarboxylates, highlighting keto-enol tautomerism and configurational isomerism, crucial in understanding the stereochemistry of such compounds (Fernández, Casares, Gálvez, & Bellanato, 1993).

Synthesis of Dual Metalloprotease Inhibitor

Akasaka et al. (1999) researched diastereoselective methylation of 6-oxopipecolic acid esters derived from methyl 4-methyl-6-oxopiperidine-3-carboxylate. This work is significant in the synthesis of a new dual metalloprotease inhibitor, showing the compound's relevance in pharmaceutical synthesis (Akasaka, Akamatsu, Kimoto, Komatsu, Shimizu, Shimomura, Tagami, & Negi, 1999).

Conformational Studies in Cyclopiperidine Compounds

Vilsmaier et al. (1995) used methyl 4-methyl-6-oxopiperidine-3-carboxylate in synthesizing 4-amino-3,5-cyclopiperidine compounds. The study provides insights into the preferred conformation of these compounds in solution and their solid-state structure (Vilsmaier, Milch, Fröhlich, Bergsträsser, Onciul, & Clark, 1995).

Safety and Hazards

“Methyl 4-methyl-6-oxopiperidine-3-carboxylate” may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract . The compound is stable at room temperature in closed containers under normal storage and handling conditions .

Propriétés

IUPAC Name

methyl 4-methyl-6-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5-3-7(10)9-4-6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQLRSVTIYNAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-6-oxopiperidine-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.